molecular formula C19H27ClN2O2S B2431164 2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2320416-29-1

2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2431164
CAS No.: 2320416-29-1
M. Wt: 382.95
InChI Key: LSRKZSSSPJVLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methyl group, and a diazepan ring substituted with a thiolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with 2-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with 1,4-diazepane and thiolane under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent quality and yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A plant growth regulator with a simpler structure.

    2-(4-Chlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: An aromatic ether with antifungal properties.

    Difenoconazole: A fungicide with a similar chlorophenoxy group.

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to its combination of a chlorophenoxy group, a methyl group, and a diazepan ring substituted with a thiolan group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2S/c1-19(2,24-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-25-14-16/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKZSSSPJVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCSC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.